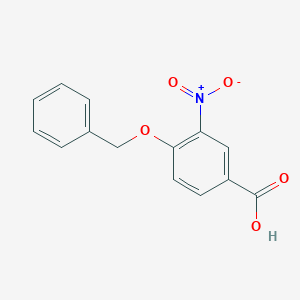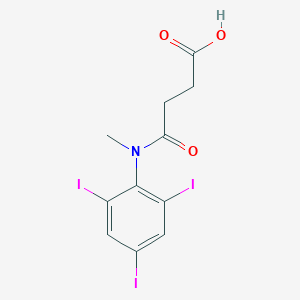![molecular formula C5H9PS4 B099123 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane CAS No. 18818-33-2](/img/structure/B99123.png)
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is a complex organosulfur compound It is characterized by the presence of multiple thiol groups and a cyclic phosphorotetrathioate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane typically involves the reaction of 1,3-propanedithiol with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction mixture is heated to facilitate the formation of the cyclic phosphorotetrathioate structure.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 1,3-propanedithiol and phosphorus pentasulfide are reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the cyclic structure and form linear phosphorotetrathioates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Linear phosphorotetrathioates.
Substitution: Thioethers and other substituted derivatives.
Applications De Recherche Scientifique
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection of aldehydes and ketones.
Biology: Investigated for its potential as a biological probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The cyclic phosphorotetrathioate structure can also interact with metal ions, forming chelates and influencing enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanedithiol: Similar structure but with thiol groups on adjacent carbon atoms.
1,3-Dimercaptopropane: Similar structure but lacks the cyclic phosphorotetrathioate group.
Lipoic Acid: Contains a cyclic disulfide structure but differs in its overall molecular structure.
Uniqueness
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[222]octane is unique due to its combination of multiple thiol groups and a cyclic phosphorotetrathioate structure
Propriétés
Numéro CAS |
18818-33-2 |
|---|---|
Formule moléculaire |
C5H9PS4 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9PS4/c1-5-2-8-6(7,9-3-5)10-4-5/h2-4H2,1H3 |
Clé InChI |
FQCUMXAELXKPQO-UHFFFAOYSA-N |
SMILES |
CC12CSP(=S)(SC1)SC2 |
SMILES canonique |
CC12CSP(=S)(SC1)SC2 |
Key on ui other cas no. |
18818-33-2 |
Synonymes |
4-Methyl-2,6,7-trithia-1-phosphabicyclo[2.2.2]octane1-sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















